7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol
Description
Properties
IUPAC Name |
7-[(4-nitrophenyl)-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)16-4-1-5-17(13-16)28-20(15-6-9-18(10-7-15)29(31)32)19-11-8-14-3-2-12-27-21(14)22(19)30/h1-13,20,28,30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUOJOIESTUYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
Early syntheses followed Protocol A :
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Reactants : Equimolar ratios of 4-nitrobenzaldehyde (1.0 equiv), 3-(trifluoromethyl)aniline (1.0 equiv), and 8-hydroxyquinoline (1.0 equiv).
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Solvent : Ethanol (anhydrous) with catalytic pyridine (5 mol%).
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Temperature : Room temperature (25°C).
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Duration : 10–15 days.
The prolonged reaction time and low yield were attributed to the electron-withdrawing nitro group on the benzaldehyde, which slows imine formation.
Optimized Synthetic Protocols
Thermal Activation (Protocol B)
Heating the reaction mixture to 120°C in ethanol reduced the reaction time to 12 hours while improving the yield to 55% . The elevated temperature accelerates both imine intermediate formation and subsequent nucleophilic attack by 8-hydroxyquinoline.
Microwave-Assisted Synthesis (Protocol C)
Microwave irradiation at 140°C further enhanced efficiency:
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Time : 15 minutes.
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Advantage : Reduced side-product formation due to rapid, uniform heating.
Solvent and Catalytic Modifications
Aqueous-Mediated Reactions
Replacing ethanol with a 10% NaCl aqueous solution under reflux conditions (Protocol D) achieved comparable yields (~70%) for analogous compounds. This method avoids organic solvents but requires stringent pH control to prevent hydrolysis of the nitro group.
Purification and Characterization
Workup Procedures
Analytical Data
Comparative Analysis of Methodologies
| Protocol | Conditions | Time | Yield |
|---|---|---|---|
| A | Ethanol, rt | 15 d | 16% |
| B | Ethanol, 120°C | 12 h | 55% |
| C | Microwave, 140°C | 15 m | 65% |
| D | Aqueous NaCl, reflux | 24 h | 70% |
Key Findings :
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Microwave irradiation (Protocol C) maximizes efficiency for lab-scale synthesis.
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Aqueous conditions (Protocol D) offer environmental benefits but require precise stoichiometry.
Mechanistic Insights
The reaction proceeds via:
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Imine Formation : Condensation of 4-nitrobenzaldehyde and 3-(trifluoromethyl)aniline generates an imine intermediate.
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Nucleophilic Attack : 8-Hydroxyquinoline attacks the imine carbon, facilitated by the electron-donating hydroxyl group at position 8.
Chemical Reactions Analysis
7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups like the nitro and trifluoromethyl groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol. Research indicates that this compound exhibits significant activity against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/mL |
| Pseudomonas aeruginosa | 19 mm inhibition zone |
| Candida albicans | Notable antifungal activity |
A study demonstrated that derivatives with electron-withdrawing groups like nitro (NO2) enhance antimicrobial efficacy due to increased electron affinity, which may improve binding to bacterial targets .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. A study on similar tetrahydroquinoline derivatives indicated their ability to inhibit phosphodiesterase activity, leading to reduced levels of pro-inflammatory cytokines in animal models. The mechanism involves the modulation of cyclic AMP (cAMP), which plays a crucial role in inflammatory pathways .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest that this compound exhibits favorable bioavailability. Related compounds have shown oral bioavailability ranging from 32% to 48% in animal models, indicating potential for therapeutic use .
Case Studies
- Rheumatoid Arthritis : A notable case study evaluated the effects of quinoline derivatives on Th17 cell modulation in mouse models of rheumatoid arthritis. Results indicated that treatment with these compounds significantly reduced disease severity when administered at optimized doses .
- Tuberculosis : Another study focused on the antimicrobial effects against Mycobacterium tuberculosis, suggesting that compounds with similar structures could serve as potential antituberculosis agents due to their low MIC values .
Mechanism of Action
The mechanism of action of 7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural and synthetic parameters of 7-((4-Nitrophenyl)((3-(Trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol with similar quinolin-8-ol derivatives:
Key Observations:
- Lipophilicity: The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This is evident in analogs like 308294-79-3 and 315234-85-6 .
- Synthetic Efficiency: Yields vary significantly among analogs (15–90%), with compound 30 in achieving 90% yield due to optimized reaction conditions .
Substituent Impact on Pharmacokinetics
- Trifluoromethyl Group: Improves metabolic resistance and bioavailability, as seen in analogs like 308294-79-3 .
- Pyridinylamino Groups: Influence hydrogen-bonding capacity and target selectivity. For example, 6-methylpyridin-2-ylamino in 308294-79-3 may enhance binding to hydrophobic enzyme pockets .
Biological Activity
The compound 7-((4-nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.32 g/mol. The structure features a quinoline core substituted with a 4-nitrophenyl group and a trifluoromethylphenyl moiety, which are critical for its biological activity.
Research indicates that compounds similar to This compound may exert their effects through several mechanisms:
- Enzyme Inhibition : Many quinoline derivatives show inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated selectivity towards BChE with IC50 values indicating their potency as inhibitors .
- Antioxidant Activity : The compound has been noted for its antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is often assessed using assays like ABTS and FRAP, showing significant radical scavenging capabilities .
- Metal Chelation : The 8-hydroxyquinoline scaffold is known for its metal-chelating ability, which can influence various biochemical pathways and enhance therapeutic efficacy against metal overload conditions .
In Vitro Studies
Several studies have explored the biological activity of related compounds:
- Neuroprotective Effects : In vitro assays have shown that derivatives can protect neuronal cells from oxidative damage, with some exhibiting IC50 values in the low micromolar range against AChE .
- Antimicrobial Activity : The structure-activity relationship (SAR) studies suggest that increased lipophilicity enhances antimicrobial efficacy against various pathogens, including resistant strains of bacteria and fungi .
Case Studies
- Cholinesterase Inhibition : A study involving analogs of this compound demonstrated that modifications in the quinoline structure could lead to improved selectivity and potency against cholinesterases. For instance, one derivative exhibited an IC50 value for AChE inhibition at 1.90 µM and for BChE at 0.084 µM .
- Cytotoxicity Assays : The cytotoxic effects were evaluated using different cancer cell lines, revealing promising results where certain derivatives showed selective cytotoxicity without significant toxicity to normal cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
